molecular formula C7H14N2 B1373351 (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole CAS No. 877212-98-1

(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole

Cat. No.: B1373351
CAS No.: 877212-98-1
M. Wt: 126.2 g/mol
InChI Key: PFZIWBWEHFZIMT-NKWVEPMBSA-N
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Description

(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This specific compound is characterized by its hexahydro structure, indicating that it is a fully saturated derivative of pyrrole. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multicomponent reactions (MCRs) that are efficient and environmentally friendly. These reactions typically use commercially available materials and catalysts, such as manganese complexes, to achieve high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Scientific Research Applications

(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole is unique due to its fully saturated hexahydro structure and the presence of a methyl group. This combination of features gives it distinct chemical and biological properties compared to other pyrrole derivatives .

Properties

IUPAC Name

(3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZIWBWEHFZIMT-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]2[C@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877212-98-1
Record name rac-(3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

9 g (45.4 mmol) of ethyl 2-methyl-2,7-diazabicyclo [3.3.0]octane-7-carboxylate are heated under reflux overnight with 50 ml of concentrated hydrochloric acid. The mixture is rendered alkaline with potassium carbonate, extracted ten times using 50 ml of chloroform each time, dried over potassium carbonate and concentrated, and the residue is distilled.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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